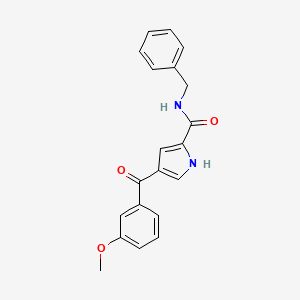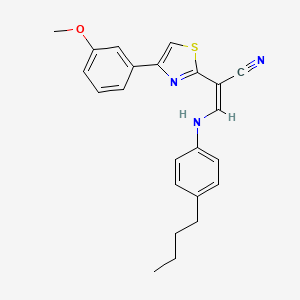![molecular formula C23H22N2O3S B2490040 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide CAS No. 941944-72-5](/img/structure/B2490040.png)
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives often involves metal-catalyzed reactions or Lewis acid-catalyzed transformations. Various strategies such as cycloadditions, carboannulations, and cross-dehydrogenative coupling reactions are developed for constructing naphthalene derivatives, highlighting the medicinal and industrial importance of these compounds (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
The molecular structure of naphthalene diimides (NDIs), closely related to naphthalene sulfonamides, has been systematically studied for their solubility, self-assembly, and electronic properties, indicating specific trends in properties as related to the molecular structure. Such studies provide insights into the molecular basis of the compound's characteristics, including solubility and electronic properties (Chlebosz et al., 2023).
Chemical Reactions and Properties
Naphthalene derivatives, including sulfonamides, are versatile in organic synthesis and have been used in various chemical reactions. They have been instrumental in the synthesis of bioactive quinoxaline-containing sulfonamides, showcasing broad-spectrum applications in medicine and pharmacology (Irfan et al., 2021).
Physical Properties Analysis
The physical properties of naphthalene derivatives can be inferred from studies on naphthalene diimides, where solubility, crystal morphology, and thermal properties were extensively analyzed. These properties are crucial for applications in organic electronics, photovoltaics, and sensors (Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties of naphthalene sulfonamides have been explored through their extensive use in medicinal chemistry. Sulfonamides are known for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This broad spectrum of activity underlines the chemical versatility and potential therapeutic applications of naphthalene sulfonamide derivatives (Carta, Scozzafava, & Supuran, 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
A significant portion of the research on N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide and related compounds focuses on their synthesis and chemical properties. For example, studies on the synthesis of 1H-Cyclopropa[b]naphthalenes through the interception of o-quinodimethanes with various derivatives, including those with cyclopropanecarbonyl groups, highlight the compound's role in facilitating complex synthetic pathways (Müller & Rodriguez, 1985). Additionally, research into the synthesis and characterization of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one demonstrates the compound's utility in the development of novel dyes and pigments (Rufchahi & Gilani, 2012).
Biological Activity
Research on derivatives of this compound has shown promising biological activities. Specifically, studies on arylsulfonylaminomethyl-3-(1-phenyl-5-isopropyl)pyrazoles have revealed potent neuropathic pain-alleviating effects in vivo, indicating the potential therapeutic applications of these compounds (Hong, Choo, & Nam, 2017). Another study on piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones highlighted high binding affinities for the 5-HT6 receptor, suggesting their utility in developing treatments for disorders related to this receptor (Park et al., 2011).
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(17-7-8-17)25-13-3-6-19-14-20(10-12-22(19)25)24-29(27,28)21-11-9-16-4-1-2-5-18(16)15-21/h1-2,4-5,9-12,14-15,17,24H,3,6-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVDSZABTPZWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)

![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
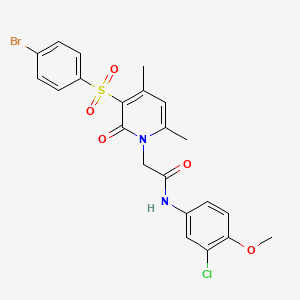
![3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2489966.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)
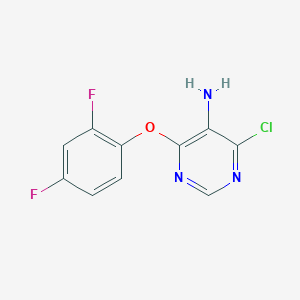
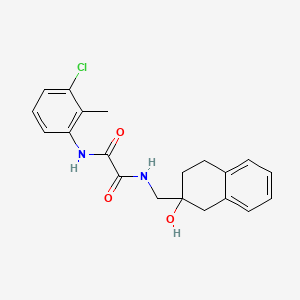
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2489971.png)

